molecular formula C23H18ClNO B4172610 12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

Cat. No.: B4172610
M. Wt: 359.8 g/mol
InChI Key: JXBJSXXLMUAWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is a complex organic compound belonging to the acridine family. Acridines are heterocyclic compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material sciences .

Properties

IUPAC Name

12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO/c24-17-9-4-3-8-16(17)22-21-15-7-2-1-6-14(15)12-13-19(21)25-18-10-5-11-20(26)23(18)22/h1-4,6-9,12-13,22,25H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBJSXXLMUAWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves a one-pot cascade reaction, which is efficient and eco-friendly . The reaction conditions often include the use of catalysts and solvents to optimize yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one has several scientific research applications:

Mechanism of Action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
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12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

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